molecular formula C8H7N3O B1287469 2-(Furan-2-yl)pyrimidin-4-amine CAS No. 27130-93-4

2-(Furan-2-yl)pyrimidin-4-amine

Cat. No. B1287469
CAS RN: 27130-93-4
M. Wt: 161.16 g/mol
InChI Key: QEWDMHXEPDYWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Furan-2-yl)pyrimidin-4-amine” is a compound with the molecular formula C8H7N3O . It has a molecular weight of 161.16 . It is a white solid .


Molecular Structure Analysis

The InChI code for “2-(Furan-2-yl)pyrimidin-4-amine” is 1S/C8H7N3O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H,(H2,9,10,11) .


Physical And Chemical Properties Analysis

“2-(Furan-2-yl)pyrimidin-4-amine” is a white solid . It has a molecular weight of 161.16 .

Scientific Research Applications

Antibacterial Activity

2-(Furan-2-yl)pyrimidin-4-amine: derivatives have been recognized for their potential in combating bacterial infections. The furan ring, in particular, has been associated with significant antibacterial properties against both gram-positive and gram-negative bacteria . The compound’s ability to integrate into novel antibacterial agents can be pivotal in addressing the growing concern of microbial resistance.

Antifibrotic Agents

Research has indicated that pyrimidine derivatives, including those with a furan moiety, show promising anti-fibrotic activities . These compounds have been evaluated against hepatic stellate cells and have demonstrated the potential to inhibit collagen expression and hydroxyproline content, which are key markers in fibrosis development. This suggests that 2-(Furan-2-yl)pyrimidin-4-amine could be a candidate for developing new antifibrotic drugs.

Material Science Applications

In the field of material science, derivatives of 2-(Furan-2-yl)pyrimidin-4-amine have been used as model compounds to study intramolecular hydrogen bonding and the effects of steric and electronic factors on molecular conformations . This research is essential for understanding the properties of materials at the molecular level, which can lead to the development of new materials with desired characteristics.

Fungicidal Activity

The synthesis and structural characterization of compounds related to 2-(Furan-2-yl)pyrimidin-4-amine have been explored for their fungicidal properties . These studies are crucial for the development of new fungicides that can protect crops and ensure food security.

Antimicrobial Drug Development

The furan nucleus is a key component in the design of antimicrobial drugs due to its broad spectrum of biological and pharmacological properties . 2-(Furan-2-yl)pyrimidin-4-amine can serve as a scaffold for creating new drugs that target multi-resistant bacterial strains.

Heterocyclic Chemistry Research

As a heterocyclic compound, 2-(Furan-2-yl)pyrimidin-4-amine plays a significant role in the advancement of heterocyclic chemistry. It provides a platform for synthesizing novel compounds with potential therapeutic applications, contributing to the diversity of medicinal chemistry .

properties

IUPAC Name

2-(furan-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWDMHXEPDYWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615728
Record name 2-(Furan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)pyrimidin-4-amine

CAS RN

27130-93-4
Record name 2-(2-Furanyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27130-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.